4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate
Overview
Description
4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate, also known as NBQX, is a potent and selective antagonist of ionotropic glutamate receptors. It is widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate is a competitive antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. It binds to the receptor in a non-competitive manner, blocking the ion channel and preventing the influx of calcium ions into the cell. This reduces the excitability of the neuron and inhibits synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific system being studied. In general, it reduces the activity of AMPA receptors and inhibits synaptic transmission. This can lead to a reduction in neuronal excitability and synaptic plasticity, which may have implications for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate in lab experiments is its selectivity for AMPA receptors, which allows researchers to specifically study the role of these receptors in various physiological and pathological processes. However, one limitation is that it may not be effective in all systems, as the contribution of other glutamate receptor subtypes may vary depending on the system being studied.
Future Directions
There are many potential future directions for research involving 4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study the specific roles of different AMPA receptor subunits. Additionally, there is potential for the development of novel therapeutic agents based on the structure of this compound and other glutamate receptor antagonists.
Scientific Research Applications
4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It is particularly useful for studying the role of AMPA receptors in synaptic transmission and plasticity, as it selectively blocks the activity of these receptors.
properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-(benzenesulfonamido)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c24-21(14-22-31(27,28)20-4-2-1-3-5-20)29-15-16-6-10-18(11-7-16)30-19-12-8-17(9-13-19)23(25)26/h1-13,22H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYVDNQIODIRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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